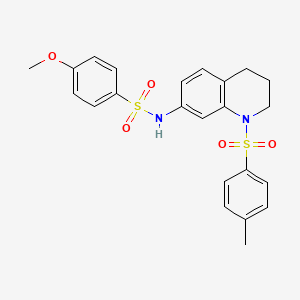

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-17-5-11-22(12-6-17)32(28,29)25-15-3-4-18-7-8-19(16-23(18)25)24-31(26,27)21-13-9-20(30-2)10-14-21/h5-14,16,24H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEJZLGASVMUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the tosyl group and the methoxy group. The final step involves the sulfonation reaction to attach the benzenesulfonamide moiety.

Preparation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline intermediate with tosyl chloride in the presence of a base such as pyridine.

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Sulfonation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonamide nitrogen.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Methanol and sodium methoxide for methoxylation.

Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

Oxidation: Corresponding quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Various substituted sulfonamides.

Hydrolysis: Benzenesulfonic acid and amine derivatives.

Scientific Research Applications

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to 4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide (hereafter referred to as the "benzamide analog") from . The primary distinctions are:

Functional Group : The target compound contains a sulfonamide (-SO₂NH-) linkage, whereas the analog has a benzamide (-CONH-) group.

Substituent on Tetrahydroquinoline Nitrogen: The target uses a tosyl group, while the analog employs an isobutyryl (2-methylpropanoyl) group.

Implications of Structural Variations

Research Findings and Data Gaps

While direct biological data for the target compound are absent in the provided evidence, structural analogs suggest:

- Solubility : The sulfonamide’s polarity may enhance aqueous solubility relative to the benzamide analog.

- Metabolic Stability : The tosyl group could increase metabolic resistance compared to the acyl group, which is prone to enzymatic hydrolysis.

Table: Theoretical Properties Based on Structural Analysis

| Parameter | Target Compound | Benzamide Analog |

|---|---|---|

| LogP | ~3.5 (moderately lipophilic) | ~2.8 (less lipophilic) |

| pKa (NH) | ~9.5 (sulfonamide proton) | ~15 (amide proton) |

Biological Activity

4-Methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound classified as a sulfonamide. It features a unique combination of a benzenesulfonamide group, a tetrahydroquinoline moiety, and a methoxy substituent. This structural arrangement contributes to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 442.6 g/mol. The presence of the tosyl group enhances its reactivity and solubility, making it an interesting candidate for various biological applications .

The compound's mechanism of action is primarily linked to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit tubulin polymerization and affect STAT3 phosphorylation, both of which are critical in cancer cell proliferation and survival .

Antitumor Effects

Recent research has demonstrated that derivatives of sulfonamides similar to this compound exhibit significant antitumor activity. For instance:

- DL14 , a derivative with structural similarities, showed IC50 values of 1.35 μM against A549 cells (lung cancer), 2.85 μM against MDA-MB-231 (breast cancer), and 3.04 μM against HCT-116 (colon cancer) cells. This compound was noted for its dual-target inhibition of both tubulin and STAT3 pathways .

Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored:

- Tubulin Inhibition : The compound interacts with the colchicine binding site on tubulin, inhibiting polymerization with an IC50 value of 0.83 μM.

- STAT3 Phosphorylation : It also directly binds to the STAT3 protein, inhibiting its phosphorylation at an IC50 value of 6.84 μM .

Case Studies

In vivo studies have indicated that compounds similar to this compound can effectively reduce tumor growth in xenograft models by more than 80%, demonstrating their potential as therapeutic agents in cancer treatment .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other sulfonamides:

| Compound | IC50 (μM) | Target | Activity |

|---|---|---|---|

| DL14 | 1.35 (A549) | Tubulin & STAT3 | Antitumor |

| Compound X | 0.83 | Tubulin | Moderate Antitumor |

| Compound Y | >10 | Other Enzymes | Low Activity |

This table illustrates that while other compounds may target similar pathways, the dual-target capability of derivatives like DL14 positions them as superior candidates for further development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and what are critical reaction optimization steps?

- Synthesis Pathway :

- Start with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Protect the hydroxyl group via triflation (trifluoroacetic anhydride) to form a triflate intermediate.

- Perform nucleophilic substitution (e.g., cyanidation using zinc cyanide) followed by reduction (e.g., LiAlH4 or catalytic hydrogenation) to generate a key aldehyde intermediate.

- Couple with 4-methoxybenzenesulfonamide via reductive amination or direct sulfonylation.

- Critical Steps :

- Triflation efficiency : Ensure anhydrous conditions to avoid hydrolysis of the triflate group .

- Reduction selectivity : Use controlled conditions to prevent over-reduction of the tetrahydroquinoline ring .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) for structure elucidation. For refinement, employ SHELXL (part of the SHELX suite), which is optimized for small-molecule crystallography.

- Validate hydrogen bonding and torsion angles using WinGX for post-refinement analysis .

- Data Interpretation :

- Analyze dihedral angles between the benzenesulfonamide and tetrahydroquinoline moieties to assess planarity (e.g., angles ~50° indicate significant non-coplanarity) .

Advanced Research Questions

Q. How does the sulfonamide group influence the compound’s bioactivity, and what assays are suitable for evaluating its target selectivity?

- Mechanistic Insight :

- The sulfonamide group enhances binding to enzymes/receptors (e.g., G-protein-coupled receptors) via hydrogen bonding with active-site residues.

- Assays :

- Radioligand binding assays for receptor affinity (e.g., FFA4/GPR120, as seen in related sulfonamides) .

- Selectivity screening : Use panels of 60+ targets (e.g., FFA1-3, kinases) to confirm ≥100-fold selectivity .

- Contradictions :

- Structural analogs show variable activity depending on substituent positioning (e.g., methoxy vs. ethoxy groups), necessitating SAR studies .

Q. What computational strategies resolve discrepancies between crystallographic data and molecular docking predictions for this compound?

- Approach :

- Perform density functional theory (DFT) calculations to optimize geometry and compare with SC-XRD bond lengths/angles.

- Use molecular dynamics (MD) simulations to assess flexibility of the tetrahydroquinoline ring in solution vs. solid state .

- Case Study :

- Crystallographic data (e.g., monoclinic P21/n symmetry, β = 90.777°) may conflict with docking poses due to crystal packing forces (e.g., C–H···O hydrogen bonds in the lattice) .

Methodological Notes

- Synthesis : Prioritize triflate intermediates for high-yield functionalization .

- Crystallography : Use SHELXL for robust refinement of non-H atoms; validate H-bond networks with WinGX .

- Bioassays : Pair radioligand binding with functional assays (e.g., cAMP measurement) to confirm agonism/antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.